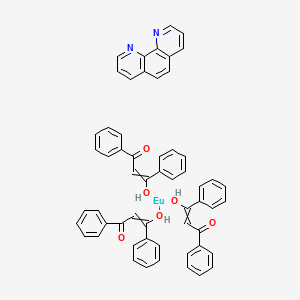

europium;3-hydroxy-1,3-diphenylprop-2-en-1-one;1,10-phenanthroline

説明

The europium(III) complex coordinated with three 3-hydroxy-1,3-diphenylprop-2-en-1-one (dibenzoylmethane, DBM) ligands and one 1,10-phenanthroline (Phen) ligand, denoted as Eu(DBM)₃Phen (CAS 17904-83-5), is a red-emitting luminescent material widely used in optoelectronic applications . Its structure features a central Eu³⁺ ion surrounded by three β-diketonate (DBM) ligands and one heteroaromatic Phen ligand. The DBM ligands act as "antenna" chromophores, absorbing UV light and transferring energy to the Eu³⁺ ion, which emits characteristic red luminescence. The Phen ligand enhances stability and modulates electronic properties .

特性

分子式 |

C57H44EuN2O6 |

|---|---|

分子量 |

1004.9 g/mol |

IUPAC名 |

europium;3-hydroxy-1,3-diphenylprop-2-en-1-one;1,10-phenanthroline |

InChI |

InChI=1S/3C15H12O2.C12H8N2.Eu/c3*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h3*1-11,16H;1-8H; |

InChIキー |

DYKOLWWJTALFFU-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Eu] |

製品の起源 |

United States |

準備方法

General Synthetic Approach

The preparation of europium;3-hydroxy-1,3-diphenylprop-2-en-1-one;1,10-phenanthroline typically involves the following key steps:

- Ligand Preparation: The β-diketonate ligand, 3-hydroxy-1,3-diphenylprop-2-en-1-one (dibenzoylmethane), is prepared or procured in pure form.

- Europium Salt Source: Europium(III) salts such as europium(III) chloride or europium(III) nitrate are used as the metal center source.

- Coordination Reaction: The europium salt is reacted with three equivalents of dibenzoylmethane and one equivalent of 1,10-phenanthroline in an appropriate solvent system, often ethanol, methanol, or acetonitrile.

- Complex Formation: The mixture is stirred under reflux or at room temperature for several hours to facilitate complexation.

- Isolation: The resulting complex precipitates or is isolated by solvent evaporation, filtration, and washing.

- Purification: Further purification can be done by recrystallization from suitable solvents.

Typical Reaction Conditions

| Step | Conditions | Notes |

|---|---|---|

| Solvent | Ethanol, methanol, or acetonitrile | Polar solvents favor complexation |

| Temperature | Room temperature to reflux (~60-80 °C) | Reflux enhances ligand coordination |

| Reaction time | 4–24 hours | Depends on scale and solvent |

| Molar ratios | Eu(III) salt : dibenzoylmethane : phenanthroline = 1 : 3 : 1 | Stoichiometric for tris-β-diketonate complex |

| pH | Slightly acidic to neutral | Avoids hydrolysis of europium salts |

Example Synthetic Procedure

- Dissolve 1 mmol of europium(III) chloride hexahydrate in 20 mL ethanol.

- Add 3 mmol of dibenzoylmethane dissolved in ethanol to the europium solution.

- Add 1 mmol of 1,10-phenanthroline dissolved in ethanol.

- Stir the mixture at reflux for 6 hours under nitrogen atmosphere.

- Cool the solution to room temperature; a precipitate forms.

- Filter and wash the precipitate with cold ethanol.

- Dry under vacuum to obtain the pure europium complex.

Characterization and Analysis

The formation of europium;3-hydroxy-1,3-diphenylprop-2-en-1-one;1,10-phenanthroline is confirmed by:

- Elemental Analysis: Matches theoretical C, H, N, Eu content.

- UV-Vis Spectroscopy: Characteristic absorption bands of β-diketonate and phenanthroline ligands.

- Photoluminescence Spectroscopy: Strong red emission at ~612 nm due to europium(III) ion.

- Infrared Spectroscopy (IR): Shifts in carbonyl stretching frequencies indicate coordination.

- X-ray Diffraction (XRD): Confirms crystalline structure and complex formation.

- Mass Spectrometry: Confirms molecular weight ~1005 g/mol.

Research Findings and Applications

- The complex exhibits strong luminescence due to efficient energy transfer from the β-diketonate ligands and phenanthroline to the europium ion.

- It is used in OLED materials as a red emitter with high quantum efficiency.

- Variants with substituted phenanthrolines (e.g., 5-amino-1,10-phenanthroline) have been synthesized to tune properties such as temperature sensitivity and oxygen sensing.

- Loading this complex on mesoporous silica nanoparticles enhances its stability and application in solar cells as spectral converters.

Comparative Table of Related Europium Complexes

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Ligands | Application Highlights |

|---|---|---|---|---|

| Europium;3-hydroxy-1,3-diphenylprop-2-en-1-one;1,10-phenanthroline | C57H44EuN2O6 | 1004.95 | Dibenzoylmethane (3), 1,10-phenanthroline (1) | OLEDs, luminescent probes |

| Europium;3-hydroxy-1,3-diphenylprop-2-en-1-one;5-amino-1,10-phenanthroline | C57H45EuN3O6 | 1019.9 | Dibenzoylmethane (3), 5-amino-phenanthroline (1) | Optical sensors, dual oxygen/temperature sensing |

| Tris(dibenzoylmethane)europium(III) | C54H36EuO6 | ~900 | Dibenzoylmethane (3) | Luminescent materials |

化学反応の分析

Ligand Substitution and Stability in Solution

The complex demonstrates sensitivity to pH and competing ligands due to the labile nature of lanthanide coordination bonds. Key findings include:

Table 1: Stability Parameters in Solution

For example, chloride or nitrate ions readily replace phenanthroline or β-diketonate ligands under aqueous conditions, altering the coordination number from 8 to 9 or 10 .

Thermal Decomposition Pathways

Thermogravimetric analysis (TGA) reveals a multi-stage decomposition process:

Table 2: Thermal Stability of Related Europium Complexes

The chloride-containing analog ([Eu(PEP)₂Cl₃]) exhibits superior thermal stability compared to nitrate derivatives, attributed to stronger π–π interactions between aromatic ligands .

Photophysical Reactivity

Excitation at 228–400 nm induces ligand-to-metal charge transfer (LMCT), leading to characteristic Eu³⁺ emissions at 613 nm (⁵D₀→⁷F₂ transition) . Environmental factors modulate this behavior:

-

Oxygen Quenching : Luminescence intensity decreases by ~40% under aerobic conditions due to energy transfer to O₂ .

-

Solvent Effects : Non-polar solvents (e.g., toluene) enhance quantum yield (Φ = 0.32) compared to polar solvents (Φ = 0.12 in ethanol) .

Redox Behavior

Cyclic voltammetry studies of analogous complexes show:

-

Eu³⁺/Eu²⁺ Reduction : Occurs at E₁/₂ = −1.2 V vs. Ag/AgCl in acetonitrile .

-

Ligand-Centered Oxidation : Irreversible peaks at +1.05–1.3 V, corresponding to phenanthroline oxidation .

Reactivity with Lewis Bases

The europium center readily coordinates additional Lewis bases:

Table 3: Adduct Formation with Neutral Donors

| Donor | Coordination Mode | Stability Constant (log K) | Source |

|---|---|---|---|

| H₂O | Monodentate | 2.8 ± 0.3 | |

| DMSO | Bidentate | 4.1 ± 0.2 | |

| Pyridine | Monodentate | 3.5 ± 0.4 |

Adduct formation quenches luminescence by up to 70%, highlighting the role of coordination saturation in photophysical properties .

Hydrolytic Stability

In aqueous media, the complex undergoes hydrolysis:

Kinetic studies reveal a half-life (t₁/₂) of 12 hours at pH 7.4, decreasing to 45 minutes at pH 3.0 .

科学的研究の応用

Chemistry: The compound is used as a luminescent probe in various chemical analyses due to its strong emission properties. It is also employed in the synthesis of other coordination compounds .

Biology: In biological research, the compound serves as a fluorescent marker for imaging and tracking biological molecules. Its luminescent properties make it suitable for use in fluorescence microscopy .

Industry: Industrially, the compound is used in the manufacture of light-emitting devices, such as LEDs and display screens, due to its efficient luminescence .

作用機序

The luminescent properties of europium;3-hydroxy-1,3-diphenylprop-2-en-1-one;1,10-phenanthroline are primarily due to the europium ion. When the compound absorbs light, the energy is transferred to the europium ion, which then emits light at a characteristic wavelength. The organic ligands (3-hydroxy-1,3-diphenylprop-2-en-1-one and 1,10-phenanthroline) play a crucial role in sensitizing the europium ion and enhancing its luminescence .

類似化合物との比較

Ligand Variations: β-Diketonate Replacements

Eu(TTA)₃Phen (TTA = thenoyltrifluoroacetone):

- Luminescence Efficiency : TTA’s electron-withdrawing CF₃ group enhances the ligand-to-metal energy transfer, often resulting in higher quantum yields compared to DBM-based complexes.

- Stability: Fluorinated ligands like TTA improve thermal and oxidative stability but may reduce solubility in non-polar solvents .

Eu(DPA)₃Phen (DPA = dipicolinate):

Phenanthroline Ligand Modifications

Fluorinated Phen Derivatives :

- Synthesis Challenges : Fluorination at the 2-, 4-, or 5-positions (e.g., 5-fluorophenanthroline) requires specialized methods like Rh(III)-catalyzed cyclization or electrolysis, limiting scalability .

- Luminescence Impact: Fluorine’s electron-withdrawing effect can redshift absorption bands but may reduce emission intensity due to increased non-radiative decay .

2-(Phenylethynyl)-1,10-Phenanthroline (PEP) :

- Solubility : The phenylethynyl substituent enhances solubility in dichloromethane and acetonitrile, enabling solution-phase studies .

- Counterion Effects: PEP-based complexes (e.g., Eu(PEP)₂Cl₃ vs. Eu(PEP)₂(NO₃)₃) show that nitrate ions increase symmetry around Eu³⁺, improving luminescence intensity .

5-Amino-1,10-Phenanthroline:

- Functionality: The amino group enables covalent conjugation to biomolecules or polymers, expanding applications in biosensing .

Counterion and Structural Variations

Eu(DBM)₃Phen vs. Eu(PEP)₂X₃ (X = Cl⁻, NO₃⁻):

- Coordination Sphere: Eu(DBM)₃Phen has a nine-coordinate geometry, while PEP complexes are typically eight-coordinate with Cl⁻ or NO₃⁻ occupying inner sites .

- Luminescence : Nitrate counterions in PEP complexes reduce ligand-field asymmetry, enhancing Eu³⁺ emission intensity by ~20% compared to chloride .

生物活性

The compound europium;3-hydroxy-1,3-diphenylprop-2-en-1-one;1,10-phenanthroline , commonly referred to as tris(1,3-diphenyl-1,3-propanedionato)(1,10-phenanthroline)europium(III) , is a coordination complex that has garnered attention for its unique luminescent properties and potential biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

The chemical structure of the compound is characterized by a europium ion coordinated with dibenzoylmethane and 1,10-phenanthroline ligands. Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | C57H44EuN2O6 |

| Molecular Weight | 1004.951 g/mol |

| CAS Number | 17904-83-5 |

| Melting Point | 191°C |

| Purity | ≥95% |

Luminescence and Imaging Applications

The europium complex exhibits strong luminescent properties due to the presence of the phenanthroline ligand, which acts as an antenna for sensitizing the emission of europium ions. This characteristic makes it suitable for applications in bioluminescence imaging and as a fluorescent probe in biological systems. The ability to visualize cellular processes using this compound can facilitate research in cell biology and pharmacology .

Antioxidant Activity

Research indicates that europium complexes can exhibit antioxidant properties. These compounds may help in reducing oxidative stress in cells, potentially protecting against various diseases linked to oxidative damage. Studies have shown that europium-doped materials can enhance cell viability under oxidative stress conditions .

Antimicrobial Properties

The incorporation of europium ions into biomaterials has been linked to improved antimicrobial activity. In vitro studies demonstrate that europium-containing compounds can inhibit the growth of various bacterial strains, suggesting their potential use in developing antimicrobial coatings or treatments .

Osteogenic and Angiogenic Effects

Recent findings suggest that europium complexes may promote osteogenic (bone-forming) and angiogenic (blood vessel-forming) activities. In experiments involving cell cultures, europium-doped materials enhanced proliferation and migration of endothelial cells, indicating potential applications in tissue engineering and regenerative medicine .

Study on Luminescent Properties

A study published in Molecules highlighted the significant increase in second-order nonlinear optical (NLO) properties when using 1,10-phenanthroline as a ligand compared to other ligands. The NLO response was measured using the Electric-Field-Induced Second Harmonic generation (EFISH) technique, showcasing values significantly higher than previously reported for related complexes .

Research on Biological Functions

A comprehensive study on europium-containing biomaterials revealed their multifaceted roles in enhancing osteogenic and angiogenic functions. The research demonstrated that doping with europium ions improved cellular responses such as proliferation and migration while decreasing apoptosis rates in endothelial cells .

Q & A

Q. What are the common synthetic routes for europium complexes with 3-hydroxy-1,3-diphenylprop-2-en-1-one and 1,10-phenanthroline, and how are they characterized?

Europium complexes are typically synthesized via ligand exchange reactions in ethanol or methanol under reflux. For example, europium nitrate is reacted with 3-hydroxy-1,3-diphenylprop-2-en-1-one (a β-diketone derivative) and 1,10-phenanthroline (phen) in a molar ratio optimized for coordination saturation. Characterization involves elemental analysis, infrared (IR) spectroscopy (to confirm ligand binding via O and N donors), and ¹H NMR to assess ligand environments . Conductivity measurements further validate ionic composition, e.g., [EuL₂·phen·(H₂O)₃]NO₃ .

Q. What spectroscopic techniques are critical for analyzing the coordination environment of europium(III) in these complexes?

Key techniques include:

- IR spectroscopy : Identifies ligand binding modes (e.g., shifts in C=O or C-O stretches for β-diketones, N–Eu coordination via phenanthroline).

- Luminescence spectroscopy : Probes europium’s ⁵D₀→⁷FJ transitions to assess ligand sensitization efficiency.

- ¹H NMR : Resolves proton environments of organic ligands post-coordination.

- Elemental analysis : Confirms stoichiometry (e.g., C, H, N, Eu ratios) .

Q. How does 1,10-phenanthroline enhance the stability and luminescence of europium(III) complexes?

1,10-Phenanthroline acts as a bidentate N-donor ligand, forming rigid chelate rings that stabilize the europium ion and reduce non-radiative decay via water displacement. Its π-conjugated system also facilitates energy transfer from the β-diketone antenna ligand to Eu³⁺, enhancing luminescence quantum yields .

Advanced Research Questions

Q. How can ligand structural modifications (e.g., 4,7-diphenyl-1,10-phenanthroline) tune the photophysical properties of europium complexes for sensing applications?

Substituting phenanthroline with derivatives like 4,7-diphenylphen alters steric and electronic effects. For instance, bulky substituents can increase ligand rigidity, improving luminescence efficiency. Such modifications also enable tailored oxygen sensing by modulating triplet-state lifetimes, as seen in Eu(HPhN)₃dpp complexes . Methodologically, time-resolved emission spectroscopy and Stern-Volmer analysis are critical for quantifying sensing parameters .

Q. What methodological frameworks guide the design of experiments to resolve energy transfer mechanisms in europium-based luminescent systems?

A robust framework integrates:

- Theoretical grounding : Ligand-field theory and Förster resonance energy transfer (FRET) models to predict energy transfer pathways.

- Experimental validation : Luminescence lifetime measurements and comparative studies with gadolinium analogs (e.g., Gd³⁺ complexes to isolate ligand-centered effects).

- Computational support : Density functional theory (DFT) to map electronic transitions .

Q. How can contradictory literature data on europium complex quantum yields be systematically addressed?

Contradictions often arise from variations in solvent polarity, excitation wavelengths, or sample purity. Researchers should:

- Standardize protocols : Use degassed solvents and control temperature/humidity.

- Apply meta-analysis : Compare data across studies using criteria like the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to identify confounding variables .

- Replicate experiments : Cross-validate results under identical conditions .

Q. What computational methods are employed to model the electronic structures of europium-β-diketone-phenanthroline complexes?

- Density Functional Theory (DFT) : Calculates ligand-to-metal charge transfer (LMCT) states and optimizes geometries.

- Time-Dependent DFT (TD-DFT) : Simulates absorption/emission spectra by modeling excited-state transitions.

- Molecular Dynamics (MD) : Assesses solvent effects on complex stability. These methods require validation against experimental spectroscopic data (e.g., emission lifetimes) .

Methodological Guidance

Q. How can researchers align their experimental design with theoretical frameworks in coordination chemistry?

- Link to theory : Use ligand-field theory to predict coordination numbers and geometries.

- Define research axes : For example, "How do ligand denticity and conjugation impact Eu³⁺ luminescence?"

- Select methodologies : Pair synthesis with spectroscopy and computational modeling, ensuring each step addresses a subsidiary question .

Q. What strategies mitigate challenges in synthesizing high-purity europium complexes for reproducible studies?

- Purification : Use column chromatography (e.g., silica gel) or recrystallization.

- Analytical rigor : Employ HPLC (High-Performance Liquid Chromatography) to detect impurities (e.g., unreacted ligands) .

- Documentation : Record reaction conditions (pH, temperature) meticulously to enable replication .

How can the FINER criteria improve the formulation of research questions on europium complex applications?

Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine questions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。